3-Ethoxy-3-methyl-1-butyne
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Overview
Description
3-Ethoxy-3-methyl-1-butyne: is an organic compound with the molecular formula C7H12O . It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is also known by its IUPAC name, 3-ethoxy-3-methylbut-1-yne . It is a colorless liquid with a density of 0.835 g/cm³ and a boiling point of 127°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-3-methyl-1-butyne can be synthesized through various methods. One common method involves the reaction of 3-chloro-3-methyl-1-butyne with sodium ethoxide in ethanol. The reaction proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-3-methyl-1-butyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to alkanes or alkenes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium ethoxide (NaOEt) or other strong bases are typically used.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-3-methyl-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: The compound is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-ethoxy-3-methyl-1-butyne involves its reactivity as an alkyne. The carbon-carbon triple bond is highly reactive and can participate in various addition reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
- 3-Methyl-1-butyne
- 3-Bromo-3-methyl-1-butyne
- 3-Methoxy-3-methyl-1-butyne
Comparison: 3-Ethoxy-3-methyl-1-butyne is unique due to the presence of the ethoxy group, which imparts different reactivity compared to its analogs. For example, 3-methyl-1-butyne lacks the ethoxy group and thus has different chemical properties and reactivity. Similarly, 3-bromo-3-methyl-1-butyne has a bromine atom, making it more reactive in substitution reactions .
Properties
CAS No. |
7740-69-4 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-ethoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C7H12O/c1-5-7(3,4)8-6-2/h1H,6H2,2-4H3 |
InChI Key |
POVUIQJVPNHKOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)C#C |
Origin of Product |
United States |
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